3,4-dimethoxy-1H-pyrrole

描述

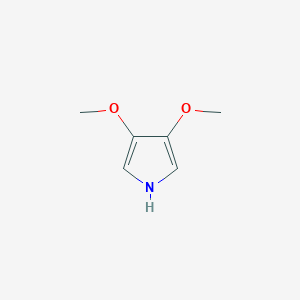

3,4-Dimethoxy-1H-pyrrole is a heterocyclic organic compound with the molecular formula C₆H₉NO₂ It is characterized by a pyrrole ring substituted with two methoxy groups at the 3 and 4 positions

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethoxy-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and provides good yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Substitution Reactions

2.1 Nucleophilic Aromatic Substitution

The methoxy groups on 3,4-dimethoxy-1H-pyrrole can undergo substitution with nucleophiles (e.g., amines) under basic conditions. For example, 2,4-dimethoxyphenylamine reacts with pyrrole derivatives via nucleophilic aromatic substitution.

| Reaction Type | Reactants | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Substitution | Dimethoxyphenylamine, pyrrole derivative | NaH or KOtBu, DMF | Substituted pyrroles | Moderate |

2.2 Aza-Michael Addition

Propargylated amines undergo aza-Michael addition to unsaturated ketones, followed by cyclization to form 3-acyl pyrroles. This reaction is catalyzed by copper salts and organocatalysts.

| Reaction Type | Reactants | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Aza-Michael | Propargylated amines, unsaturated ketones | Copper salt, organocatalyst | 3-Acyl pyrroles | 20–85% |

Cyclization and Annulation Reactions

3.1 [3+2] Cycloaddition

Azomethine ylides react with maleimides in a [3+2] cycloaddition to form hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. This reaction involves sequential cycloaddition and reduction/intramolecular lactamization.

| Reaction Type | Reactants | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides, maleimides | Sequential reactions | Fused quinolines | - |

3.2 Electro-Oxidative Synthesis

Electrochemical oxidation of 1,3-dicarbonyl compounds with primary amines generates polysubstituted pyrroles. This method is efficient and minimizes byproducts.

| Reaction Type | Reactants | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Electro-Oxidative | 1,3-Dicarbonyl compounds, primary amines | Electrochemical cell | Polysubstituted pyrroles | High |

Oxidation and Reduction

4.1 Oxidation of Methoxy Groups

While specific oxidation data for this compound is limited in the provided sources, general pyrrole derivatives undergo oxidation to form carbonyl compounds using reagents like KMnO₄ or CrO₃. This reaction is critical for functionalizing pyrrole derivatives.

| Reaction Type | Reactants | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Oxidation | Pyrrole derivative, KMnO₄/CrO₃ | Acidic medium | Carbonyl compounds | Moderate |

Antimicrobial Activity

This compound derivatives exhibit potent antimicrobial activity against fungi and bacteria. For instance, compounds synthesized via the Knorr reaction (e.g., (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate) show MIC values as low as 0.039 mg/mL against Aspergillus species .

Structural and Mechanistic Insights

The planarity of the pyrrole ring in 3,4-dimethoxy derivatives is critical for their reactivity. The substituents influence reaction pathways, with methoxy groups stabilizing intermediates through resonance effects .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 3,4-dimethoxy-1H-pyrrole, as anticancer agents. For instance, research has shown that certain pyrrole analogs can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. These compounds exhibit target-specific activity, making them promising candidates for cancer therapy .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. A study reported that various substituted pyrrole derivatives exhibited significant inhibition against bacteria and fungi. Specifically, compounds derived from this compound showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as antimicrobial agents .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Research indicates that certain pyrrole derivatives can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Materials Science

Conducting Polymers

This compound is utilized in the synthesis of conducting polymers (CPs). These materials are essential in developing tactile sensors and other electronic devices due to their excellent electrical conductivity and flexibility. The incorporation of pyrrole derivatives into CPs enhances their performance in various applications .

Nanocomposites

The compound is also being explored for use in nanocomposites. Its ability to form stable interactions with nanoparticles can lead to enhanced mechanical and electrical properties, making it suitable for advanced material applications .

Organic Synthesis

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and solvent-free techniques, which align with green chemistry principles. Such methods not only improve yield but also reduce environmental impact .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Type | MIC Values (mg/mL) | Reference |

|---|---|---|---|

| Anticancer | Pyrrole analogs | Varies | |

| Antimicrobial | Substituted derivatives | 0.039 - 0.156 | |

| Antitubercular | Pyrrole derivatives | Significant inhibition |

Table 2: Synthetic Methods for this compound

Case Study 1: Anticancer Activity Evaluation

A study conducted by Zhang et al. utilized molecular docking and dynamics simulations to evaluate the anticancer potential of pyrrole derivatives against various cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their viability as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research by Olszewska et al. focused on the antimicrobial properties of pyrrole derivatives against common pathogens. The study revealed that specific compounds derived from this compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

作用机制

The mechanism of action of 3,4-dimethoxy-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

Pyrrole: The parent compound of 3,4-dimethoxy-1H-pyrrole, which lacks the methoxy substituents.

3,4-Dimethylpyrrole: Similar in structure but with methyl groups instead of methoxy groups.

2,5-Dimethoxypyrrole: Another derivative with methoxy groups at different positions.

Uniqueness

This compound is unique due to the presence of methoxy groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and alter its interaction with biological targets compared to other pyrrole derivatives .

生物活性

3,4-Dimethoxy-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with two methoxy groups at the 3 and 4 positions. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in the context of drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study synthesized a series of pyrrole derivatives and evaluated their activity against various cancer cell lines using the MTT assay. The results indicated that compounds bearing the 3,4-dimethoxy phenyl group exhibited potent anticancer activity:

- Compound 19 : IC50 = 1.0–1.7 μM against MGC 80-3, HCT-116, and CHO cell lines.

- Compound 21 : IC50 = 0.5–0.9 μM against HepG2, DU145, and CT-26 cell lines.

- Compound 15 : IC50 = 3.6 μM against A549 cell line.

These compounds demonstrated low cytotoxicity against normal cell lines (HUVEC and NIH/3T3), suggesting a favorable therapeutic index for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities:

| Activity | Microorganism | MIC (mg/mL) |

|---|---|---|

| Antibacterial | E. coli | 0.078 |

| Klebsiella pneumoniae | 0.156 | |

| Bacillus subtilis | 0.039 | |

| Antifungal | Aspergillus niger | 0.078 |

| Aspergillus flavus | 0.156 |

These findings indicate that the introduction of specific substituents in the pyrrole ring can enhance antimicrobial effectiveness .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : Compounds like cpd 21 were shown to induce apoptosis in cancer cells by arresting the cell cycle at the S phase, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Mechanism : The exact mechanisms remain under investigation; however, structural modifications in the pyrrole derivatives appear to enhance their interaction with microbial targets, leading to increased potency against pathogens .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrrole derivatives for anticancer activity, researchers found that those with electron-donating groups at the 4th position significantly improved efficacy against multiple cancer cell lines. This study underscores the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial activity of various pyrrole derivatives against common bacterial strains and fungi. The results demonstrated that certain modifications led to enhanced antimicrobial properties compared to standard treatments like fluconazole .

属性

IUPAC Name |

3,4-dimethoxy-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTXPSXLMFARIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456454 | |

| Record name | 3,4-DIMETHOXYPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105935-07-7 | |

| Record name | 3,4-DIMETHOXYPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。